molecular formula C12H19N3 B2667884 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine CAS No. 2097897-65-7

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine

Cat. No.: B2667884
CAS No.: 2097897-65-7
M. Wt: 205.305
InChI Key: HUKIGFADAFCLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a 1,3-dimethyl-1H-pyrazole group linked through a methylene bridge to a 3-methylidenepiperidine scaffold. The pyrazole moiety is a prominent heterocycle in medicinal chemistry, known to be incorporated into a wide range of biologically active molecules and pharmaceuticals with diverse applications, including antimicrobial, anti-inflammatory, and anticancer activities . The piperidine ring is a common feature in many drug molecules and bioactive compounds. The specific research applications and mechanism of action for this compound are not fully characterized in the current literature and are an active area of investigation. It is intended for use as a key intermediate or building block in organic synthesis, as a candidate for high-throughput screening in drug discovery programs, or as a tool compound in medicinal chemistry for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new therapeutic avenues, particularly in developing ligands for various enzyme and receptor targets. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylidenepiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-5-4-6-15(7-10)9-12-8-14(3)13-11(12)2/h8H,1,4-7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKIGFADAFCLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCCC(=C)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine typically involves the reaction of 1,3-dimethyl-4-formylpyrazole with 3-methylidenepiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Solvent selection and purification methods are also critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the 4-position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.

Scientific Research Applications

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ring System and Flexibility

  • Pyrrolidine derivative (): A five-membered ring increases ring strain but improves conformational adaptability .

Substituent Effects

  • Triazolyl and pyrazole groups (): Introduce steric hindrance and hydrogen-bonding capability, likely enhancing selectivity in receptor binding .
  • Carboxylic acid (): Significantly impacts solubility and ionization state, making the compound more polar and bioavailable under physiological conditions .

Biological Activity

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine is a compound that has garnered attention in recent research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C9H13N5C_9H_{13}N_5, with a molecular weight of approximately 191.23 g/mol. The structure consists of a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. A study focusing on related pyrazole derivatives showed that they could inhibit mTORC1 activity and modulate autophagy, leading to increased cancer cell death .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundMIA PaCa-2Not specifiedmTORC1 inhibition
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesVariousSubmicromolarAutophagy modulation

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives may also exhibit neuroprotective properties. Research has indicated that certain pyrazoles can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound is largely attributed to its interaction with specific cellular pathways:

  • mTOR Pathway Modulation : Similar compounds have been shown to inhibit the mTOR pathway, which plays a crucial role in cell growth and proliferation.
  • Autophagy Induction : The compound may enhance autophagic processes, which are vital for cellular homeostasis and survival under stress conditions.
  • Reactive Oxygen Species (ROS) Scavenging : Some pyrazole derivatives exhibit antioxidant properties, reducing oxidative damage in cells.

Study 1: Antiproliferative Activity Assessment

In a controlled laboratory setting, the antiproliferative effects of several pyrazole derivatives were assessed against pancreatic cancer cell lines. The study revealed that compounds structurally similar to this compound exhibited submicromolar activity against MIA PaCa-2 cells, indicating promising therapeutic potential .

Study 2: Neuroprotective Potential

A separate investigation focused on the neuroprotective effects of pyrazole derivatives in models of oxidative stress. Results indicated that these compounds significantly reduced cell death induced by oxidative agents, suggesting their potential utility in treating neurodegenerative disorders.

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